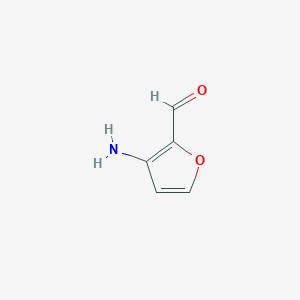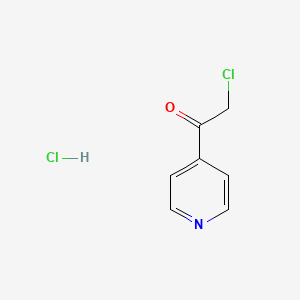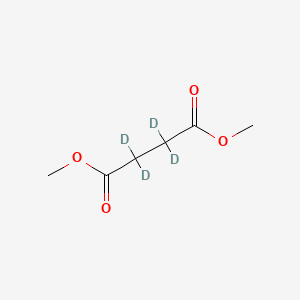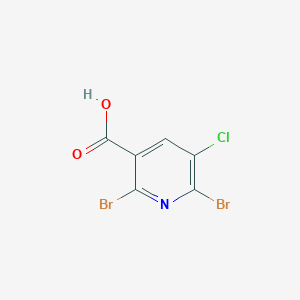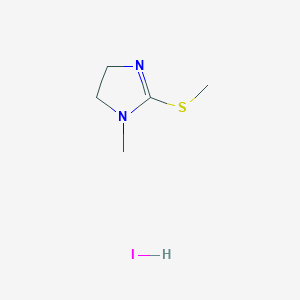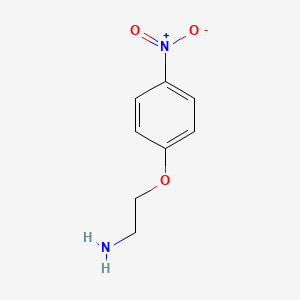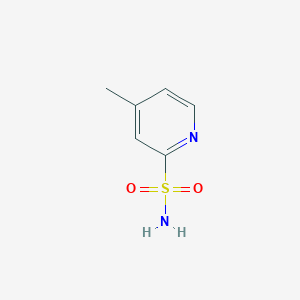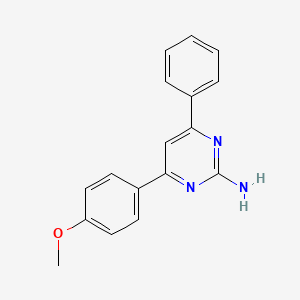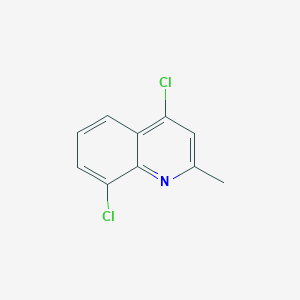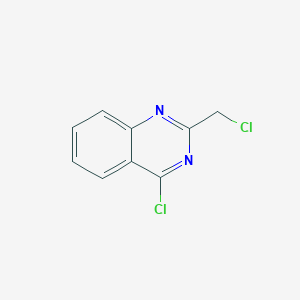
4-Chloro-2-(chloromethyl)quinazoline
説明
4-Chloro-2-(chloromethyl)quinazoline, also known as C2CQ, is an organic compound with a molecular weight of 211.5 g/mol and a molecular formula of C7H5Cl2N3. It is a member of the quinazoline family, and is often used in scientific research due to its unique properties. C2CQ is a white, crystalline solid that is soluble in water, ethanol, and acetone. It is also a strong base, with a pKa of 10.2.
科学的研究の応用
- Anticancer Activity : Some quinazoline derivatives have shown promising anticancer properties . For instance, compounds with 4-anilinoquinazoline scaffolds have been utilized in the preparation of novel anticancer agents .
- Antibacterial Activity : Quinazoline derivatives have been studied for their antibacterial properties. They have been investigated as potential novel antibiotics, particularly in response to the emergence of drug-resistant bacterial strains .
- Analgesic and Anti-Inflammatory Activities : Quinazoline derivatives have been explored for their analgesic (pain-relieving) and anti-inflammatory properties .
- Antifungal and Antiviral Activities : Quinazoline compounds have also been studied for their potential antifungal and antiviral activities .
-
Antihypertensive Activity : Quinazoline derivatives have been studied for their potential antihypertensive effects . For example, prazosin and doxazosin, which are quinazoline derivatives, are used to treat benign prostatic hyperplasia and post-traumatic stress disorder .
-
Anticonvulsant Activity : Some quinazoline compounds have shown promising anticonvulsant properties . They have been investigated as potential novel anticonvulsants, particularly in response to the emergence of drug-resistant epilepsy .
-
Antitumor Activity : Many quinazoline derivatives are approved for antitumor clinical use, such as erlotinib, gefitinib, afatinib, lapatinib, and vandetanib . New quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against bladder cancers .
-
Antimicrobial Activity : Quinazoline and quinazolinone derivatives have shown significant antimicrobial properties . They have been investigated for the development of novel antibiotics, particularly in response to the emergence of drug-resistant bacterial strains .
-
Anticonvulsant and Antihyperlipidaemia Activities : Quinazoline and its related scaffolds have been studied for their anti-convulsant and antihyperlipidaemia activities .
-
Anti-HIV Activity : Quinazolinones have been studied for their potential anti-HIV activities .
-
Anti-Analgesic Activity : Quinazolinones have been studied for their potential anti-analgesic activities .
-
Anti-Inflammatory Activity : Quinazoline compounds have been studied for their potential anti-inflammatory activities .
特性
IUPAC Name |
4-chloro-2-(chloromethyl)quinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2/c10-5-8-12-7-4-2-1-3-6(7)9(11)13-8/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMBABTLGYWFWBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30523075 | |
| Record name | 4-Chloro-2-(chloromethyl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30523075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(chloromethyl)quinazoline | |
CAS RN |
34637-41-7 | |
| Record name | 4-Chloro-2-(chloromethyl)quinazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34637-41-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2-(chloromethyl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30523075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

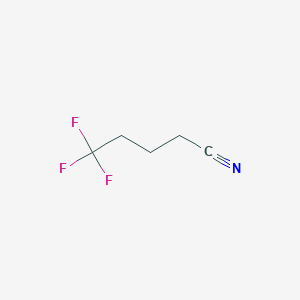
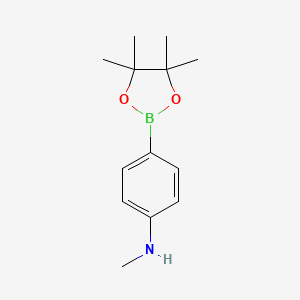
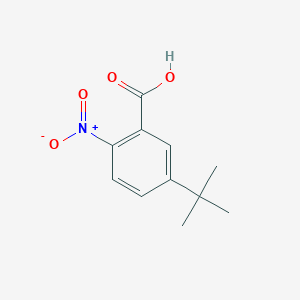
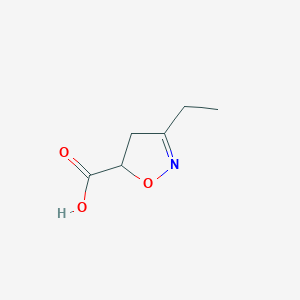
![5-bromo-2-chloro-N-[2-(ethylamino)pyridin-3-yl]pyridine-3-carboxamide](/img/structure/B1600962.png)
